molecular formula C12H16Cl2N2O3S B2949187 ((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine CAS No. 349403-14-1

((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine

Cat. No.: B2949187
CAS No.: 349403-14-1
M. Wt: 339.23
InChI Key: JIUOYTWTCLPDQN-UHFFFAOYSA-N
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Description

((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine: is a chemical compound with the molecular formula C12H16Cl2N2O3S and a molecular weight of 339.24 g/mol . This compound is characterized by the presence of a dichlorophenyl group, a sulfonyl group, and a morpholine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(morpholin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

Mechanism of Action

The mechanism of action of ((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

  • 2,5-Dichlorobenzenesulfonamide
  • 2-(Morpholin-4-yl)ethylamine
  • N-(2-Chloroethyl)-2,5-dichlorobenzenesulfonamide

Comparison:

Properties

IUPAC Name

2,5-dichloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O3S/c13-10-1-2-11(14)12(9-10)20(17,18)15-3-4-16-5-7-19-8-6-16/h1-2,9,15H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUOYTWTCLPDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323818
Record name 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643519
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349403-14-1
Record name 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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